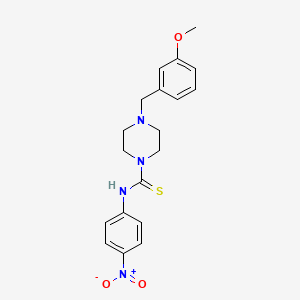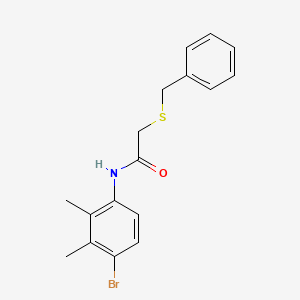
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide
Overview
Description
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzamide ring, an iodine atom at the 4th position, and two methyl groups at the 2nd and 5th positions of the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
- Step 1: Preparation of 2,4-dichlorobenzoyl chloride:
- React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form 2,4-dichlorobenzoyl chloride.
- Reaction conditions: Reflux in the presence of a catalytic amount of dimethylformamide (DMF).
- Step 2: Preparation of 4-iodo-2,5-dimethylaniline:
- React 2,5-dimethylaniline with iodine monochloride (ICl) to introduce the iodine atom at the 4th position.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
- Step 3: Coupling Reaction:
- Couple 2,4-dichlorobenzoyl chloride with 4-iodo-2,5-dimethylaniline in the presence of a base such as triethylamine (TEA) to form this compound.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
- Substitution Reactions:
- The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
- Oxidation Reactions:
- The methyl groups can be oxidized to form carboxylic acids or aldehydes.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Reduction Reactions:
- The nitro group (if present) can be reduced to an amine.
- Common reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
- Substitution reactions can yield various derivatives with different functional groups.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions can yield amines.
Scientific Research Applications
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide has several scientific research applications:
- Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets.
- Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- 2,4-dichloro-N-(4-iodophenyl)benzamide
- 2,4-dichloro-N-(2,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(4-bromo-2,5-dimethylphenyl)benzamide
Uniqueness: 2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide is unique due to the presence of both iodine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-(4-iodo-2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2INO/c1-8-6-14(9(2)5-13(8)18)19-15(20)11-4-3-10(16)7-12(11)17/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVATGMBNPBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)

![1-(4-ACETYLPHENYL)-3-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B4128435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4128442.png)

![methyl (2-chloro-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4128449.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)


![4-Ethyl 2-methyl 5-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4128496.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)
![N-(4-chlorobenzyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4128510.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
